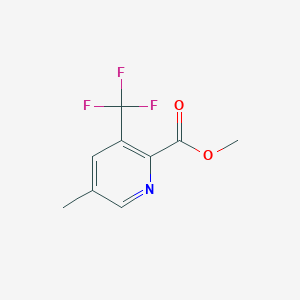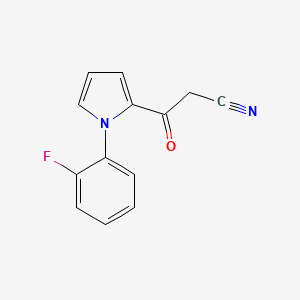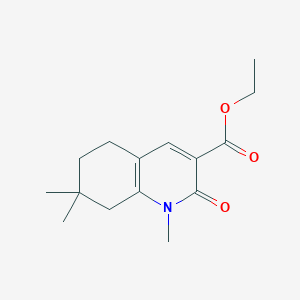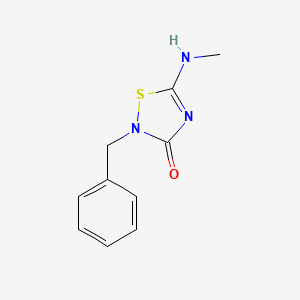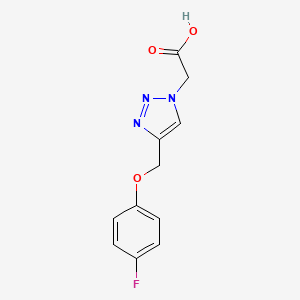
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is a synthetic organic compound that features a triazole ring, a fluorophenoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-fluorophenol.
Attachment of the Acetic Acid Moiety: This can be done through esterification followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Research: The compound can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can act as a hydrogen bond donor or acceptor, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(3-Fluorobenzyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
- **2-(2-Fluorobenzyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
- **2-(Phenoxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
Uniqueness
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the triazole ring, which can enhance its binding affinity and specificity for certain molecular targets. The fluorophenoxy group also contributes to its distinct chemical properties, such as increased lipophilicity and metabolic stability.
Eigenschaften
Molekularformel |
C11H10FN3O3 |
|---|---|
Molekulargewicht |
251.21 g/mol |
IUPAC-Name |
2-[4-[(4-fluorophenoxy)methyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10FN3O3/c12-8-1-3-10(4-2-8)18-7-9-5-15(14-13-9)6-11(16)17/h1-5H,6-7H2,(H,16,17) |
InChI-Schlüssel |
BKSDLGKKTLBHNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=CN(N=N2)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



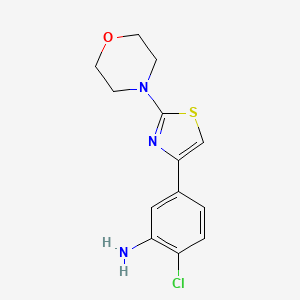
![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
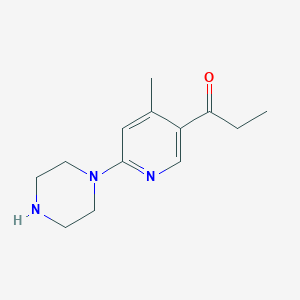
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
